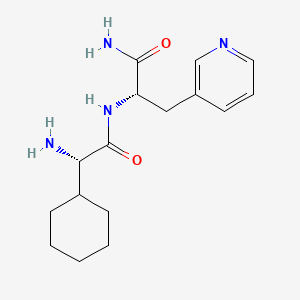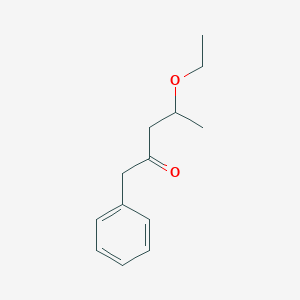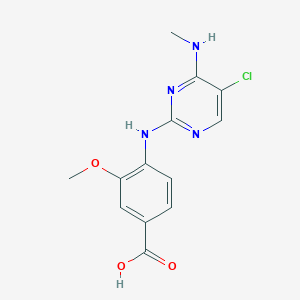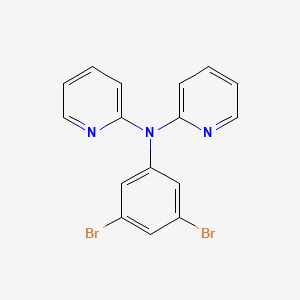
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group, a glycine derivative, and a pyridine ring, which contribute to its distinctive chemical behavior and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- typically involves multiple steps, starting from readily available precursors. One common approach is the coupling of a cyclohexylglycine derivative with a pyridine-containing amine under specific reaction conditions. The process often requires the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring typically yields N-oxides, while reduction of the amide bond can produce amines or alcohols.
科学研究应用
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of the pyridine ring allows for π-π interactions with aromatic residues in proteins, while the cyclohexyl group provides hydrophobic interactions that stabilize the binding.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-3-pyridinyl)-N2-[(1S)-1-phenylethyl]-L-alaninamide
- N-(2-Chloro-3-pyridinyl)-N2-(diphenylmethyl)-L-alaninamide
Uniqueness
L-Alaninamide, (2S)-2-cyclohexylglycyl-3-(3-pyridinyl)- stands out due to its unique combination of a cyclohexyl group, a glycine derivative, and a pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
属性
CAS 编号 |
747390-88-1 |
|---|---|
分子式 |
C16H24N4O2 |
分子量 |
304.39 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-amino-2-cyclohexylacetyl]amino]-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H24N4O2/c17-14(12-6-2-1-3-7-12)16(22)20-13(15(18)21)9-11-5-4-8-19-10-11/h4-5,8,10,12-14H,1-3,6-7,9,17H2,(H2,18,21)(H,20,22)/t13-,14-/m0/s1 |
InChI 键 |
LOVHSVLCMQVCHI-KBPBESRZSA-N |
手性 SMILES |
C1CCC(CC1)[C@@H](C(=O)N[C@@H](CC2=CN=CC=C2)C(=O)N)N |
规范 SMILES |
C1CCC(CC1)C(C(=O)NC(CC2=CN=CC=C2)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Piperazin-1-yl)[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B12518115.png)
![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![3-Methyl-4-[(methylamino)methyl]aniline](/img/structure/B12518127.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)




![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)

![Phosphine, [2-(phenylseleno)ethyl]-](/img/structure/B12518193.png)
![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)
![5-Isopropyl-2-(perfluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12518208.png)
